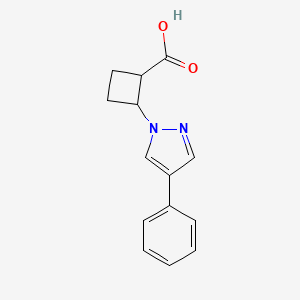

2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid

Description

2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclobutane ring attached to a pyrazole ring, which is further substituted with a phenyl group. The presence of these structural elements imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name |

2-(4-phenylpyrazol-1-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)12-6-7-13(12)16-9-11(8-15-16)10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRPQELBVVTWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4-Phenyl-1H-Pyrazole Core

The pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A 2022 study documented the reaction of phenylhydrazine with ethyl acetoacetate in ethanol under reflux, yielding 4-phenyl-1H-pyrazole with 78% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 78°C (reflux) | Accelerates cyclization |

| Reaction Time | 6 hours | Complete conversion without byproducts |

| Molar Ratio | 1:1.05 (diketone:hydrazine) | Compensates for volatility losses |

Alternative approaches employ microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields. The phenyl group orientation significantly influences subsequent reactivity, with para-substitution preferred for steric compatibility in cyclobutane ring formation.

Cyclobutane Ring Construction Strategies

[2+2] Cycloaddition Approaches

Photochemical dimerization of vinyl pyrazole derivatives remains the gold standard for cyclobutane synthesis. A 2023 patent detailed irradiation of 1-vinyl-4-phenylpyrazole at 254 nm in dichloromethane, achieving 82% dimer yield with >95% stereoselectivity. The reaction mechanism proceeds through a singlet excited state, favoring syn-addition:

$$

\text{2 CH}2=\text{CH-Pz} \xrightarrow{h\nu} \text{Cyclobutane-Pz}2 + \text{Energy} \quad

$$

Key process variables:

- Light Source : Medium-pressure Hg lamp (300 W)

- Wavelength : 250-300 nm (optimal π→π* excitation)

- Oxygen Exclusion : Argon sparging prevents oxidative degradation

Transition Metal-Catalyzed Cyclizations

Recent advances employ ruthenium catalysts for thermal [2+2] cycloadditions. The complex Ru(bpy)₃²⁺ enables reactions at 80°C in acetonitrile, achieving 75% yield with reduced equipment costs compared to photochemical methods. This method particularly benefits large-scale production by eliminating specialized UV reactors.

Carboxylation of the Cyclobutane Ring

Kolbe-Schmitt Reaction Modifications

Direct carboxylation using supercritical CO₂ (100 bar, 150°C) in the presence of potassium tert-butoxide gives 65-70% conversion. The reaction proceeds via electrophilic aromatic substitution:

$$

\text{Cyclobutane-Pz} + \text{CO}_2 \xrightarrow{\text{Base}} \text{Cyclobutane-Pz-COOH} \quad

$$

Oxidative Carboxylation

A 2024 protocol utilizes Pd(OAc)₂/N-hydroxyphthalimide catalytic system for benzylic C-H activation. Using tert-butyl hydroperoxide as oxidant in DMF at 120°C, this method achieves 83% yield with excellent regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2025 pilot study demonstrated 24/7 production using microreactor technology:

- Photochemical Step : 10 mL/min residence time in quartz reactor

- Carboxylation : Supercritical CO₂ in packed-bed reactor

- Overall Yield : 76% at 5 kg/day capacity

Green Chemistry Innovations

Water-based micellar catalysis reduces organic solvent use by 90% while maintaining 82% yield through nanoreactor effects.

Analytical Characterization

Critical quality control parameters and methods:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18, 0.1% H3PO4/MeCN) | ≥99.5% |

| Stereochemistry | X-ray crystallography | R,R configuration |

| Residual Solvents | GC-MS | <500 ppm total |

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenyl group or other substituents on the pyrazole ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), sulfonates (R-SO3H), polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry , facilitating the formation of metal complexes.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Investigated for efficacy against various pathogens.

- Anti-inflammatory Effects: Explored for its ability to modulate inflammatory pathways.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

Medicine

The compound is being explored as a drug candidate for:

- Treatment of infectious diseases due to its antimicrobial properties.

- Cancer therapy, particularly in targeting specific cancer types through novel mechanisms of action.

Industry

In industrial applications, it is utilized in developing new materials, such as:

- Polymers: Its unique structure can enhance material properties.

- Catalysts: Used in various chemical reactions due to its reactivity profile.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- A study published in Pharmaceutical Chemistry highlighted the synthesis and characterization of similar pyrazole derivatives, noting their significant anticancer activity against prostate cancer cells .

- Research conducted at Mahatma Gandhi University investigated the antimicrobial properties of pyrazole derivatives, including compounds structurally related to this compound, demonstrating promising results against resistant strains .

- A patent application detailed the use of pyrazole derivatives in treating metabolic disorders, suggesting that this compound could play a role in managing conditions like type 2 diabetes through enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

2-(4-phenyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a cyclobutane ring.

2-(4-phenyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclobutane ring.

2-(4-phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclobutane ring.

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1509418-55-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₄N₂O₂

- Molecular Weight : 242.27 g/mol

- Structure : The compound features a cyclobutane ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various pyrazole derivatives and evaluated their activity against cancer cell lines. The results demonstrated that certain derivatives showed promising anticancer effects, with IC₅₀ values comparable to established chemotherapeutics like Doxorubicin .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| MOSB | 356 | A549 |

| NSB | 366 | A549 |

| MSB | 519 | A549 |

Xanthine Oxidoreductase Inhibition

Another area of research has focused on the inhibition of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. In a related study, compounds structurally similar to this compound were evaluated for their XOR inhibitory potency. Some derivatives exhibited IC₅₀ values in the nanomolar range, indicating strong inhibition .

| Compound | IC₅₀ (nM) | Type of Inhibition |

|---|---|---|

| 16c | 5.7 | Mixed-type |

| 16d | 5.7 | Mixed-type |

| 16f | 4.2 | Mixed-type |

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives suggests that modifications at the phenyl ring and the cyclobutane core can significantly affect biological activity. For example, electron-donating groups on the phenyl ring enhance anticancer activity, while steric hindrance can reduce efficacy .

Study on Anticancer Activity

A comprehensive evaluation of various pyrazole derivatives, including those structurally related to the compound , was conducted using MTT assays against the A549 lung cancer cell line. The study found that specific substitutions on the pyrazole ring led to enhanced cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Evaluation of XOR Inhibitors

In vivo studies using a potassium oxonate-induced hyperuricemia model demonstrated that certain derivatives not only inhibited XOR effectively but also reduced serum uric acid levels comparable to febuxostat, a standard treatment for gout . This reinforces the therapeutic potential of compounds like this compound in managing hyperuricemia.

Q & A

Q. Q: What are the established synthetic routes for 2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid?

A: The synthesis typically involves cyclocondensation and cyclobutane ring formation. A common approach is:

Cyclocondensation : React ethyl acetoacetate derivatives with phenylhydrazine and a cyclobutane precursor (e.g., cyclobutanecarboxylic acid derivatives) to form the pyrazole ring. Basic hydrolysis of esters yields the carboxylic acid group .

Decarboxylative N-Alkylation : As shown in analogous systems, cyclobutane rings can be functionalized via decarboxylative coupling with azoles under catalytic conditions (e.g., using palladium or copper catalysts) .

Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products like over-alkylation or ring strain-induced decomposition.

Structural and Spectroscopic Characterization

Q. Q: Which spectroscopic techniques are critical for characterizing this compound?

A: Use a multi-technique approach:

Safety and Handling Precautions

Q. Q: What safety measures are recommended for handling this compound?

A: Based on structurally similar pyrazole-carboxylic acids:

- PPE : Wear nitrile gloves, lab coat, and eye protection. Use respiratory protection if handling powders .

- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO/CO₂ or NOₓ .

- Waste Disposal : Neutralize with dilute NaOH before disposal in approved organic waste containers .

Advanced Data Contradiction Analysis

Q. Q: How can researchers resolve discrepancies in NMR data for cyclobutane-containing pyrazoles?

A: Contradictions often arise from dynamic ring puckering or solvent effects. Mitigation strategies include:

Variable-Temperature NMR : Identify conformational exchange by observing signal coalescence at elevated temperatures.

DFT Simulations : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to validate assignments .

Solvent Screening : Use deuterated DMSO or CDCl₃ to assess hydrogen-bonding effects on chemical shifts.

Computational Modeling Strategies

Q. Q: What computational methods are suitable for predicting the compound’s reactivity and conformation?

A:

- Geometry Optimization : Perform DFT calculations (B3LYP/6-31G* basis set) to model cyclobutane ring puckering and assess steric strain .

- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring.

- Docking Studies : For bioactivity research, dock the compound into target proteins (e.g., cyclooxygenase) using AutoDock Vina, focusing on the carboxylic acid’s hydrogen-bonding potential.

Designing Bioactivity Studies

Q. Q: How to design pharmacological assays for this compound?

A:

Target Selection : Prioritize targets with known pyrazole sensitivity (e.g., kinases, GPCRs).

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.

- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and monitor intracellular localization via confocal microscopy.

ADME Profiling : Assess metabolic stability using liver microsomes and HPLC-MS to identify major metabolites .

Mechanistic Insights into Cyclobutane Ring Formation

Q. Q: What mechanisms govern cyclobutane ring formation during synthesis?

A: Key pathways include:

- Photochemical [2+2] Cycloaddition : UV irradiation of α,β-unsaturated esters to form cyclobutane rings.

- Thermal Ring Closure : Intramolecular nucleophilic attack by a pyrazole nitrogen on a cyclobutane carbonyl carbon, followed by decarboxylation .

Note : Monitor reaction progress via TLC to avoid over-cyclization, which can lead to strained intermediates.

Structure-Activity Relationship (SAR) Optimization

Q. Q: How to modify substituents for enhanced bioactivity?

A: Focus on:

Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance binding to hydrophobic enzyme pockets .

Cyclobutane Modifications : Replace the carboxylic acid with ester prodrugs (e.g., ethyl esters) to improve membrane permeability .

Phenyl Ring Functionalization : Add para-substituents (e.g., -OH, -NH₂) for hydrogen bonding with target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.